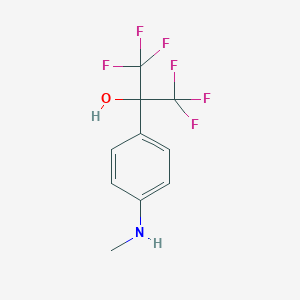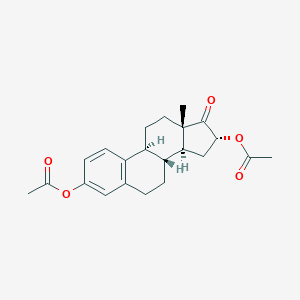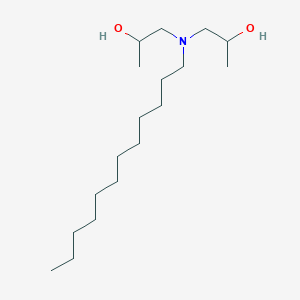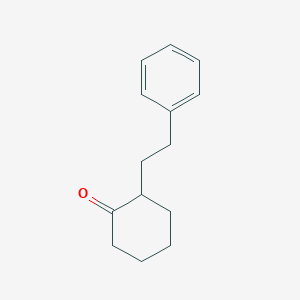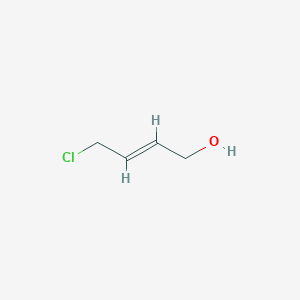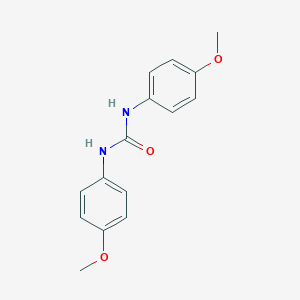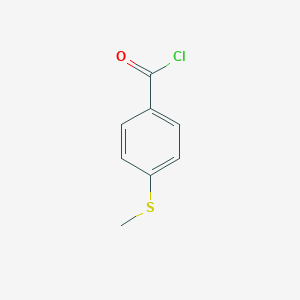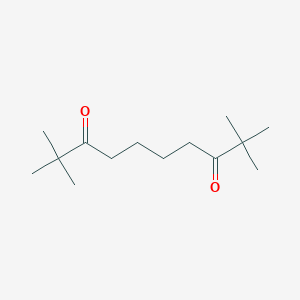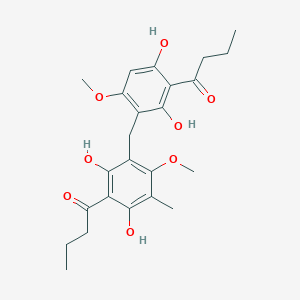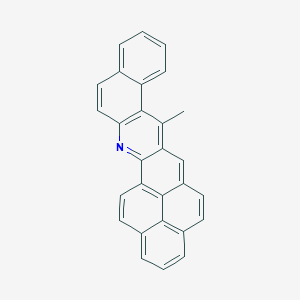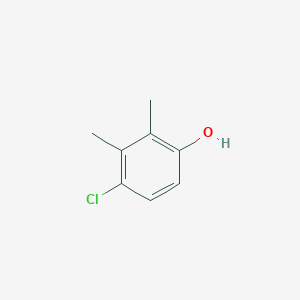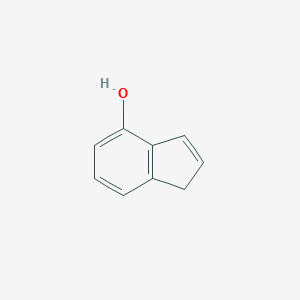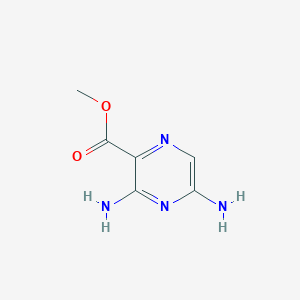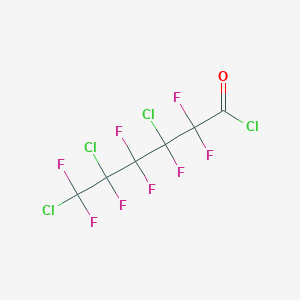
3,5,6-三氯八氟己酰氯
货号 B075165
CAS 编号:
1422-98-6
分子量: 381.9 g/mol
InChI 键: HNDCMJCNRXFMQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-Trichlorooctafluorohexanoyl chloride is a chemical compound with the molecular formula C6Cl4F8O . Its molecular weight is approximately 381.86 .
Molecular Structure Analysis
The molecular structure of 3,5,6-Trichlorooctafluorohexanoyl chloride consists of 6 carbon atoms, 4 chlorine atoms, 8 fluorine atoms, and 1 oxygen atom . The exact mass is 379.85800 .Physical And Chemical Properties Analysis
3,5,6-Trichlorooctafluorohexanoyl chloride has a density of 1.8 g/cm3 and a boiling point of 179-180ºC . It has a Polar Surface Area (PSA) of 17.07000 and an XLogP3 of 4.66320 .科学研究应用
Application 1: Pesticide Metabolite Study in Wheat Growth
- Application Summary: TCP is studied as a metabolite of the pesticide chlorpyrifos during wheat growth .
- Methods of Application: An ultrahigh-performance liquid chromatography system coupled to a hybrid quadrupole time-of-flight mass spectrometer (UPLC-QTOF/MS) technology was used to investigate the degradation and metabolism of chlorpyrifos during wheat growth .
- Results: The residues of chlorpyrifos in wheat ears, leaves, and stems exhibited a decreasing trend with the prolongation of application time . The degradation rate of chlorpyrifos under field conditions is relatively fast, and the half-life value is 2.33–5.05 days .
Application 2: Biodegradation Study in Micrococcus Luteus ML
- Application Summary: TCP is studied for its biodegradation pathways in a novel strain Micrococcus luteus ML .
- Methods of Application: The degradation of TCP was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
- Results: Strain ML was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions (temperature: 35 °C; pH: 7.0), respectively .
Application 3: Soil Remediation
- Application Summary: TCP is studied for its behavior in the purple soil of Southwestern China when a high ratio of biochar is applied .
- Methods of Application: Soil columns were homogeneously packed by mixing biochar at different percentages, then the impulsive input of the breakthrough curves was used to explore the adsorption and desorption process of TCP .
- Results: The adsorption ability of the soil increased exponentially with the content of mixed biochar, implying a much larger increment at high content .
Application 4: Biodegradation Pathways in Micrococcus Luteus ML
- Application Summary: Two possible metabolic pathways responsible for the biodegradation of TCP in Micrococcus luteus ML are identified .
- Methods of Application: The degradation of TCP was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
- Results: Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Application 5: Insecticide Metabolite
- Application Summary: TCP is a major degradation product of the organophosphorous insecticide chlorpyrifos .
- Methods of Application: Chlorpyrifos is applied as an insecticide, and TCP is obtained as a major degradation product via treatment with the degrading bacteria Enterobacter B-14 .
- Results: The use of TCP as a marker for chlorpyrifos application can provide insights into the environmental impact and degradation pathways of this widely used insecticide .
Application 6: Environmental Monitoring
- Application Summary: TCP is used as a marker for the presence of the insecticides chlorpyrifos and chlorpyrifos-methyl in the environment .
- Methods of Application: Environmental samples are analyzed for the presence of TCP to monitor the use and degradation of chlorpyrifos and chlorpyrifos-methyl .
- Results: The detection of TCP in environmental samples can provide valuable information about the use of these insecticides and their impact on the environment .
安全和危害
属性
IUPAC Name |
3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDCMJCNRXFMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375294 |
Source


|
| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichlorooctafluorohexanoyl chloride | |
CAS RN |
1422-98-6 |
Source


|
| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

